3-(Furan-2-yl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine
Overview
Description
3-(Furan-2-yl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that features a furan ring, a thiophene ring, and a piperazine ring connected to a pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their functionalization to introduce the sulfonyl and piperazine groups. The final step involves the coupling of these intermediates with the pyridazine core under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
3-(Furan-2-yl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and possible biological activities.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Materials Science: The compound’s electronic properties may make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-6-(4-(piperazin-1-yl)pyridazine): Lacks the sulfonyl and thiophene groups, which may result in different chemical and biological properties.
3-(Thiophen-2-yl)-6-(4-(piperazin-1-yl)pyridazine): Contains a thiophene ring instead of a furan ring, potentially altering its reactivity and applications.
3-(Furan-2-yl)-6-(4-(methylpiperazin-1-yl)pyridazine): Features a methyl-substituted piperazine ring, which could influence its pharmacokinetic and pharmacodynamic properties.
Uniqueness
The uniqueness of 3-(Furan-2-yl)-6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)pyridazine lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(furan-2-yl)-6-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-13-4-7-17(25-13)26(22,23)21-10-8-20(9-11-21)16-6-5-14(18-19-16)15-3-2-12-24-15/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQYHOQQFSBCPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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